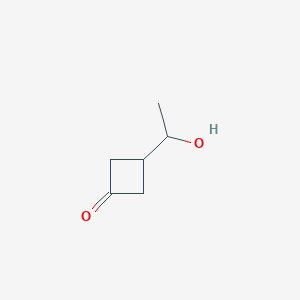
1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde
Vue d'ensemble
Description
“1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrazole ring attached to a pyrazinyl group and an ethyl group . The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
Pyrazole compounds can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and can act as ligands in coordination chemistry . The specific reactions that “this compound” can undergo are not documented.Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
- A study detailed the synthesis of new 1,2,3-triazolyl pyrazole derivatives, showcasing their potential as antimicrobial agents through a Vilsmeier–Haack reaction approach. These compounds exhibited a broad spectrum of antimicrobial activities and moderate to good antioxidant activities, suggesting their potential utility in combating microbial infections (Bhat et al., 2016).
- Another research effort synthesized pyrazole fused pyran analogues, evaluating them for antimicrobial and antioxidant susceptibilities. These compounds displayed notable activity against various bacterial and fungal strains, highlighting their therapeutic potential (Gurunanjappa et al., 2016).
Anticancer Applications
- The eco-friendly synthesis of new pyrazolo[1,2-b]phthalazinediones was reported, which were characterized and evaluated for their antiproliferative efficacy on human hepatic cancer cell lines. This research emphasizes the potential of pyrazole derivatives in the development of anticancer therapies (Rashdan et al., 2018).
Enzyme Inhibition
- Research on 1,2,3-triazole derivatives derived from pyrazole-4-carbaldehyde highlighted their role as potent inhibitors of 5α-reductase and aromatase, enzymes involved in steroid metabolism. This suggests applications in the treatment of conditions related to hormone imbalance (El-Naggar et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
2-ethyl-5-pyrazin-2-ylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-2-14-8(7-15)5-9(13-14)10-6-11-3-4-12-10/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTQKHSILWHLEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=NC=CN=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




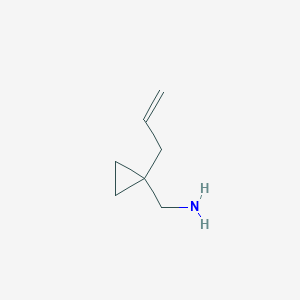

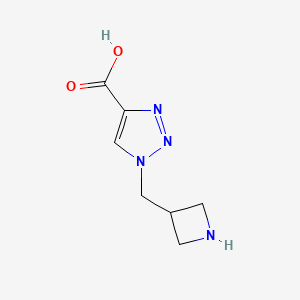
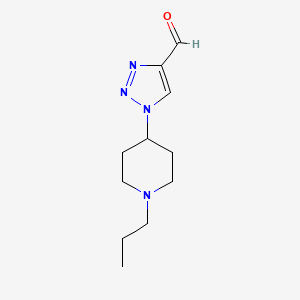
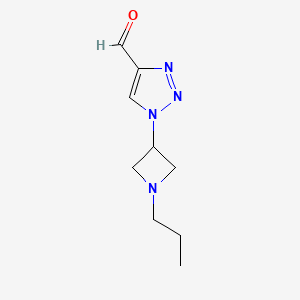
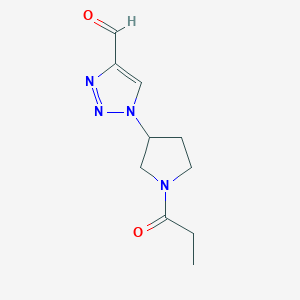
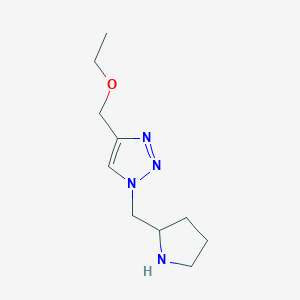
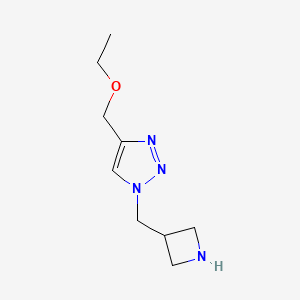

![1,4-Dioxa-8-azadispiro[4.0.5(6).3(5)]tetradecane](/img/structure/B1492622.png)

